
4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, a bromine atom, and a methoxy group attached to a phenol ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by the introduction of the amino and hydroxyethyl groups through a series of reactions involving intermediates such as epoxides or halohydrins. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key steps include the precise control of reaction parameters and the use of advanced purification techniques such as crystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol exerts its effects depends on its interaction with molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The specific pathways involved can vary based on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine and methoxy groups, which may affect its reactivity and biological activity.
5-Bromo-2-methoxyphenol: Lacks the amino and hydroxyethyl groups, which can influence its chemical properties and applications.
4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol: Similar structure but without the bromine atom, potentially altering its reactivity and interactions.
Uniqueness
4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol is unique due to the combination of functional groups present on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12BrNO3 |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
4-(1-amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol |
InChI |
InChI=1S/C9H12BrNO3/c1-14-9-2-5(7(11)4-12)6(10)3-8(9)13/h2-3,7,12-13H,4,11H2,1H3 |
Clé InChI |
SZCNEMPEMWCBCA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(CO)N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


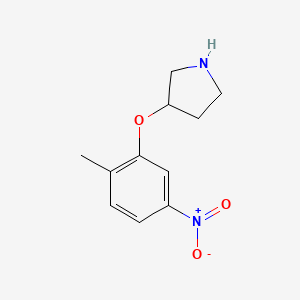
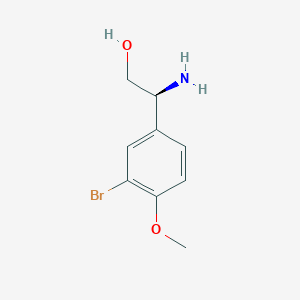
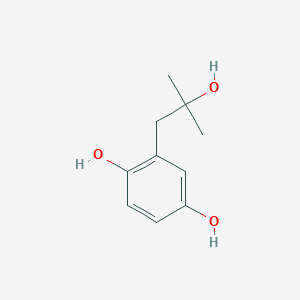
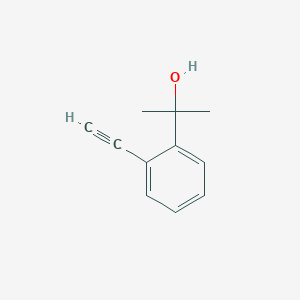

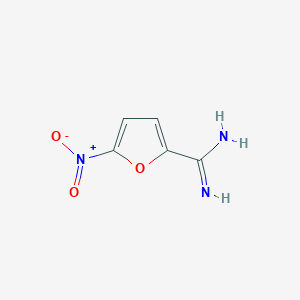
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
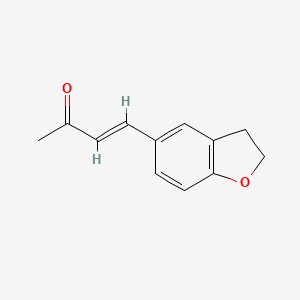
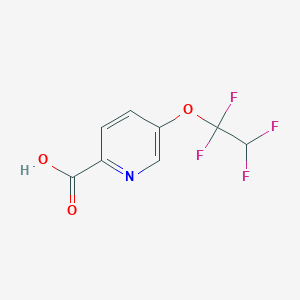
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
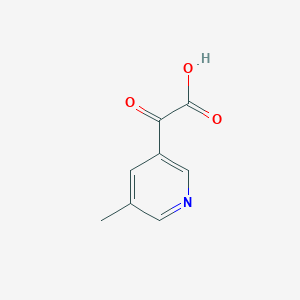

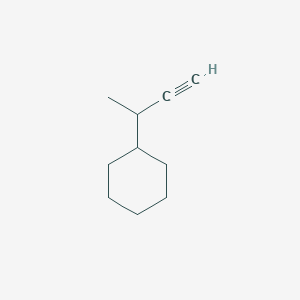
![1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one](/img/structure/B15322638.png)
